2-(1H-Pyrazol-4-yl)piperazine;hydrochloride
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Overview
Description
2-(1H-Pyrazol-4-yl)piperazine;hydrochloride, also known as Pyrazolyl piperazine hydrochloride, is an organic compound that has gained significant attention. Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Antibacterial and Anticancer Properties
- Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker demonstrated potent antibacterial and cytotoxic activities. Specifically, one compound showed exceptional antibacterial efficacies against various bacterial strains including E. coli, S. aureus, and S. mutans, as well as biofilm inhibition activities more effective than Ciprofloxacin (Mekky & Sanad, 2020).
- Synthesis of various pyrazole carboxamide derivatives, including those containing a piperazine moiety, indicated potential applications in pharmaceuticals, with confirmed structures by X-ray crystal analysis (Lv, Ding, & Zhao, 2013).
- A study on the synthesis and characterization of compounds containing the pyrazole ring linked to piperazines revealed significant antibacterial and anticancer activities against various human cancer cell lines and medically relevant bacterial organisms (Valluri, Allaka, Viswanath, & Pvvs, 2020).
Drug Synthesis and Pharmacological Activities
- Research on the synthesis and pharmacological activity of a new series of pyrazoles led to the identification of a σ1 receptor antagonist, showing promise for pain management with high aqueous solubility and metabolic stability (Díaz et al., 2020).
- The facile synthesis of bis(pyrazol‐1‐yl)alkane and related ligands, including a piperazine derivative, was reported, suggesting potential applications in the development of flexible ligands for various biochemical uses (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).
- A scalable and facile synthetic process was established for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor, highlighting the compound's potential in treating central nervous system disorders (Wei et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, 1-(1-methyl-1H-pyrazol-4-yl)-, hydrochloride (1:2), indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
A related compound, lqfm182, has been shown to have anti-inflammatory and anti-nociceptive effects . It is suggested that the compound may interact with inflammatory mediators such as TNF-α and IL-1β .
Mode of Action
It is suggested that related compounds may interact with inflammatory mediators, reducing their levels and thereby alleviating inflammation .
Biochemical Pathways
Related compounds have been shown to impact the inflammatory response, potentially affecting pathways involving pro-inflammatory cytokines such as tnf-α and il-1β .
Result of Action
Related compounds have been shown to reduce the levels of pro-inflammatory cytokines such as tnf-α and il-1β, suggesting potential anti-inflammatory effects .
properties
IUPAC Name |
2-(1H-pyrazol-4-yl)piperazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-2-9-7(5-8-1)6-3-10-11-4-6;/h3-4,7-9H,1-2,5H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLYBXJVAJQKNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CNN=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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